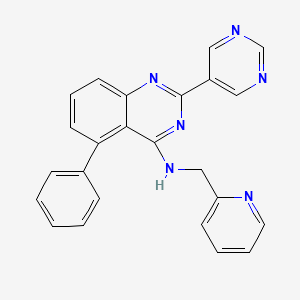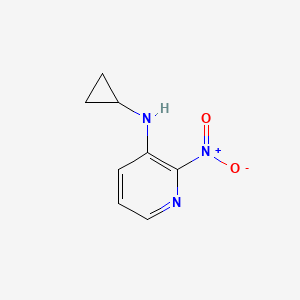
N-Cyclopropyl-2-nitropyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-2-nitropyridin-3-amine is a chemical compound with the molecular formula C8H9N3O2 It is a derivative of pyridine, featuring a cyclopropyl group and a nitro group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-nitropyridin-3-amine typically involves the nitration of a cyclopropyl-substituted pyridine derivative. One common method includes the reaction of cyclopropylamine with 2-chloro-3-nitropyridine under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopropyl-2-nitropyridin-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The cyclopropyl group can be oxidized to form different derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: N-Cyclopropyl-2-aminopyridin-3-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Oxidized cyclopropyl derivatives.
Applications De Recherche Scientifique
N-Cyclopropyl-2-nitropyridin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Cyclopropyl-2-nitropyridin-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropyl group can influence the compound’s binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cyclopropyl-3-nitropyridin-2-amine
- 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine
Uniqueness
N-Cyclopropyl-2-nitropyridin-3-amine is unique due to the position of the nitro group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the cyclopropyl group also adds to its distinct properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C8H9N3O2 |
|---|---|
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
N-cyclopropyl-2-nitropyridin-3-amine |
InChI |
InChI=1S/C8H9N3O2/c12-11(13)8-7(2-1-5-9-8)10-6-3-4-6/h1-2,5-6,10H,3-4H2 |
Clé InChI |
CVJWXVCOWWUICN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=C(N=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene](/img/structure/B13982029.png)

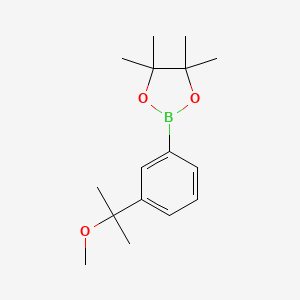
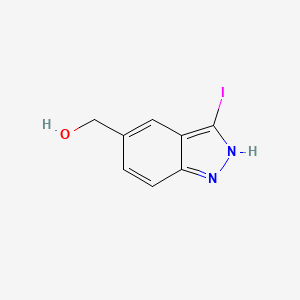
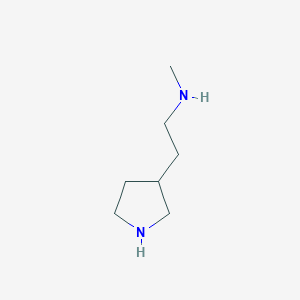


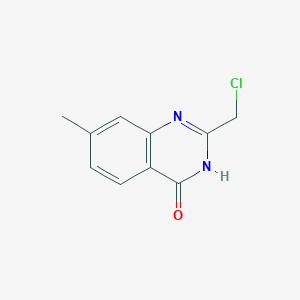
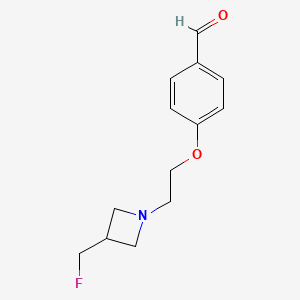
![2,5-Dioctylthieno[3,2-b]thiophene](/img/structure/B13982077.png)
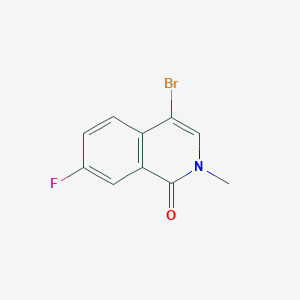
![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13982093.png)

